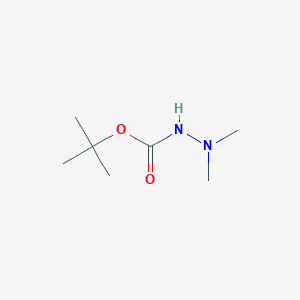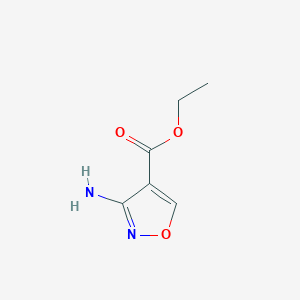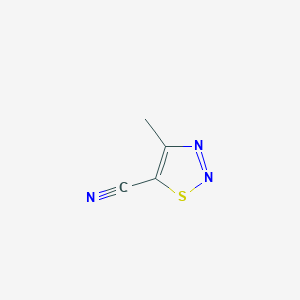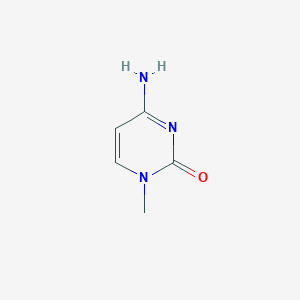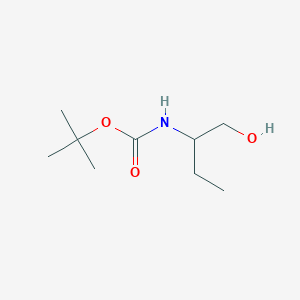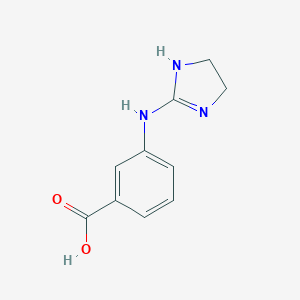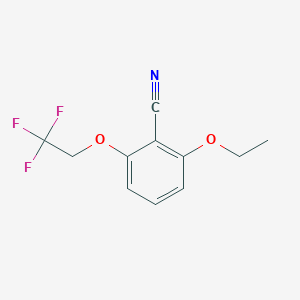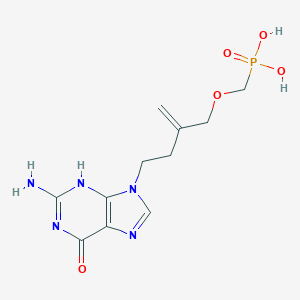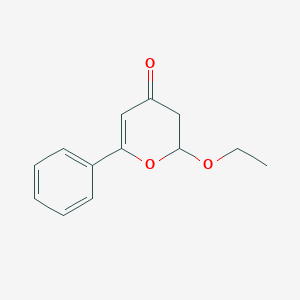
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one, also known as ethyl phenylpropiolate, is an organic compound with the molecular formula C13H12O3. It is used in various scientific research applications due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one has various scientific research applications. It is commonly used as a precursor for the synthesis of other organic compounds such as pyrano[3,2-c]chromenes and pyrano[3,2-c]quinolines. These compounds have potential biological activities such as anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one is not fully understood. However, it is believed to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of certain cancer cells and fungi. In vivo studies have shown that it can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents. Another advantage is its potential biological activities, which make it a promising lead compound for drug discovery.
One limitation of using 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and limit its applicability in certain assays. Another limitation is its potential toxicity, which can affect the results of certain experiments.
Zukünftige Richtungen
There are various future directions for the research of 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one. One direction is the synthesis of structurally related compounds with improved biological activities. Another direction is the investigation of its mechanism of action and its potential targets in the nervous system. Additionally, the development of novel drug delivery systems that can improve its solubility and bioavailability is another potential future direction.
Conclusion
In conclusion, 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one is a promising organic compound with various scientific research applications. Its ease of synthesis, potential biological activities, and unique mechanism of action make it a valuable tool for drug discovery and other research areas. However, its limitations such as low solubility and potential toxicity should be taken into consideration when using it in lab experiments. The future directions of research on this compound are numerous and offer exciting possibilities for the discovery of new drugs and therapeutic agents.
Synthesemethoden
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one can be synthesized through the reaction of 2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one acetoacetate and phenylacetylene in the presence of a base such as potassium carbonate. The reaction yields a yellowish solid that can be purified through recrystallization. The purity of the compound can be confirmed through NMR spectroscopy and melting point determination.
Eigenschaften
CAS-Nummer |
186134-88-3 |
|---|---|
Produktname |
2-Ethoxy-6-phenyl-2,3-dihydropyran-4-one |
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-ethoxy-6-phenyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O3/c1-2-15-13-9-11(14)8-12(16-13)10-6-4-3-5-7-10/h3-8,13H,2,9H2,1H3 |
InChI-Schlüssel |
YMUKXLHZVXPRCI-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)C=C(O1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1CC(=O)C=C(O1)C2=CC=CC=C2 |
Synonyme |
4H-Pyran-4-one,2-ethoxy-2,3-dihydro-6-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




